molecular formula C23H25N3O2 B6623216 N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide

N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide

Cat. No.: B6623216
M. Wt: 375.5 g/mol
InChI Key: ZEHZXDIICQBIAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic and aliphatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-13-14-20(24-15-16)26(19-11-7-4-8-12-19)23(27)21-17(2)25-22(28-21)18-9-5-3-6-10-18/h3,5-6,9-10,13-15,19H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZXDIICQBIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N(C2CCCCC2)C(=O)C3=C(N=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and a carboxylic acid derivative under dehydrating conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the oxazole derivative with an appropriate amine under coupling conditions, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield hydroxyl or carbonyl compounds, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, or other materials that benefit from its specific chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methyl-N-(pyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-cyclohexyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide: Similar structure but lacks the methyl group on the oxazole ring.

Uniqueness

N-cyclohexyl-4-methyl-N-(5-methylpyridin-2-yl)-2-phenyl-1,3-oxazole-5-carboxamide is unique due to the specific combination of its functional groups and substituents, which confer distinct chemical and biological properties. Its methyl groups on both the pyridine and oxazole rings may influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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